3-methyl-4H-thieno[2,3-c]furan-6-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Methyl-4H-thieno[2,3-c]furan-6-one (CAS 1374574-43-2) is a bicyclic heterocyclic compound with the molecular formula C7H6O2S and a molecular weight of 154.19 g/mol. It belongs to the thieno[2,3-c]furanone class, characterized by a fused thiophene and furan ring system incorporating a lactone carbonyl.

Molecular Formula C7H6O2S
Molecular Weight 154.19 g/mol
Cat. No. B8578145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4H-thieno[2,3-c]furan-6-one
Molecular FormulaC7H6O2S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1COC2=O
InChIInChI=1S/C7H6O2S/c1-4-3-10-6-5(4)2-9-7(6)8/h3H,2H2,1H3
InChIKeyWETTXCBIHYKVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4H-thieno[2,3-c]furan-6-one: Core Scaffold Identification and Procurement Baseline


3-Methyl-4H-thieno[2,3-c]furan-6-one (CAS 1374574-43-2) is a bicyclic heterocyclic compound with the molecular formula C7H6O2S and a molecular weight of 154.19 g/mol . It belongs to the thieno[2,3-c]furanone class, characterized by a fused thiophene and furan ring system incorporating a lactone carbonyl [1]. This core structure serves as a key synthetic intermediate and a bioisosteric scaffold for benzofuranones in medicinal chemistry, particularly for designing kinase inhibitors [2].

Why Generic Substitution of 3-Methyl-4H-thieno[2,3-c]furan-6-one Is Not Advisable


Class-level thienofuranone analogs cannot be interchanged generically due to stark differences in reactivity and biological outcome driven by even minor structural modifications. The parent thieno[2,3-c]furan core possesses distinct electronic properties critical for bioisosteric replacement of benzofuranones [1]. Specific methylation at the 3-position, as in this compound, directly dictates its utility as a precursor for further regioselective functionalization, such as the critical 2-bromination step, a gateway to cross-coupling diversification . Substituting with a non-methylated or differently substituted analog like 2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one would fundamentally alter the physicochemical and reactivity profile, compromising synthetic routes and final biological target engagement .

Quantitative Differentiation Guide for 3-Methyl-4H-thieno[2,3-c]furan-6-one


Synthetic Utility: 3-Methyl-4H-thieno[2,3-c]furan-6-one as a Key Precursor for 2-Bromo Derivative Synthesis

The compound is the direct and required precursor for synthesizing the versatile building block 2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one. A documented synthesis route uses 130 mg (0.843 mmol, 1.0 eq) of 3-methylthieno[2,3-c]furan-6-(4H)-one as the starting material in chloroform at room temperature . This brominated derivative is not accessible from other common thienofuranone isomers without the specific 3-methyl substitution.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Structural Confirmation: Mass and Molecular Identity Verification vs. Parent Scaffold

The exact monoisotopic mass and molecular weight are critical for procurement verification. The target compound, 3-methyl-4H-thieno[2,3-c]furan-6-one, has a molecular weight of 154.19 g/mol and a molecular formula of C7H6O2S . In contrast, the parent, unsubstituted thieno[2,3-c]furan scaffold has a molecular weight of 124.16 g/mol (C6H4OS) [1]. This 30.03 g/mol mass difference, corresponding to a CH2O unit, serves as a primary analytical identifier to confirm the correct compound has been supplied.

Analytical Chemistry Quality Control Material Science

Regioisomeric Scaffold Differentiation: 3-Methyl vs. 6-Methyl Substitution on Thienofuranone Core

The position of the methyl group on the thienofuranone core dictates its chemical behavior and biological target profile. While quantitative biological data is sparse for both, the regioisomer 6-methyl-6H-thieno[2,3-c]furan-4-one is described in literature as a distinct scaffold in medicinal chemistry . 3D-QSAR studies on related thienofuran VEGFR-2 inhibitors show that the position and nature of substituents on the core significantly influence predicted inhibitory activity, confirming that 3-methyl and 6-methyl isomers are not interchangeable [1].

Medicinal Chemistry Bioisosteres Kinase Inhibitors

Optimal Application Scenarios for Procuring 3-Methyl-4H-thieno[2,3-c]furan-6-one


Precursor for Diversified Cross-Coupling Libraries in Medicinal Chemistry

This compound is the optimal starting material for generating libraries of 2-substituted 3-methylthienofuranones via its 2-bromo derivative. As evidenced by its documented use as a 1.0 equivalent precursor in a bromination protocol , procurement of the 3-methylated scaffold is essential for any medicinal chemistry program aiming to explore this specific vector for SAR studies on kinase targets like VEGFR-2 [1].

Bioisosteric Replacement of Benzofuranones in Anti-Angiogenic Drug Design

For research projects focused on replacing the benzofuranone core in known kinase inhibitors with a thienofuranone bioisostere, the 3-methyl-4H-thieno[2,3-c]furan-6-one scaffold provides the correct regiochemistry for this replacement strategy . The thieno[2,3-c]furanone class is specifically being explored for designing anti-angiogenic molecules, and the specific 3-methyl derivative serves as a key substructure for further fragment growing and linking.

Reference Standard for Analytical Method Development and Quality Control

Due to its well-defined molecular identity (MW 154.19 g/mol, formula C7H6O2S) , this compound serves as a reliable reference standard for developing HPLC, LC-MS, and NMR analytical methods. It is clearly distinguishable from the parent thieno[2,3-c]furan (MW 124.16 g/mol) [1] and its regioisomers, providing a quantitative benchmark for purity assays and identity confirmation in a synthetic chemistry workflow.

Regioselective Synthesis Studies Methodologies

The compound is a valuable case study for chemoselective synthesis methodologies targeting thienofuranones. The thesis by Gadais (2014) highlights the importance of selective synthesis of specific thienofuran isomers . Procuring the authentic 3-methyl material allows research groups to benchmark their own synthetic routes and validate their ability to produce this specific isomer without contamination from the 6-methyl variant.

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